4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
Description
4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a thienopyridine derivative characterized by a bicyclic core structure combining a thiophene ring fused with a partially hydrogenated pyridine ring. The compound features a cyclobutyl group and a methyl group at the 4-position of the pyridine ring (Figure 1). Its molecular formula is inferred as C₁₂H₁₇NS (molecular weight: 207.33 g/mol), derived from the base structure (C₇H₉NS, ) with the addition of a cyclobutyl (C₄H₇) and methyl (CH₃) substituent.
Thienopyridines are notable for their pharmacological relevance, particularly as inhibitors of platelet aggregation via P2Y₁₂ ADP receptor antagonism.
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
4-cyclobutyl-4-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H17NS/c1-12(9-3-2-4-9)10-6-8-14-11(10)5-7-13-12/h6,8-9,13H,2-5,7H2,1H3 |
InChI Key |
YXOWCJLSUZFZBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCN1)SC=C2)C3CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with a thieno[3,2-c]pyridine derivative in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, typically nitrogen, and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thieno[3,2-c]pyridine derivatives.
Substitution: Formation of substituted thieno[3,2-c]pyridine derivatives with various functional groups.
Scientific Research Applications
4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic core structure. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Comparisons
Key structural variations among thienopyridine derivatives influence their pharmacokinetic and pharmacodynamic profiles. Below is a comparative analysis (Table 1):
Table 1. Structural and Functional Comparison of Selected Thienopyridines
Key Observations:
Substituent Effects on Activity: The cyclopropyl group in prasugrel contributes to its prodrug nature, requiring metabolic activation. The methyl group in the target compound could improve metabolic stability compared to prasugrel’s acetate group, which is enzymatically cleaved to release the active metabolite.
Chirality and Enantiomer Separation :
- Prasugrel contains a chiral center, leading to enantiomers with similar activity that rapidly racemize. The target compound’s stereochemical profile is unconfirmed, but the absence of a chiral center (based on substituents) may simplify synthesis and formulation.
This contrasts with the target compound’s simpler substituents, which prioritize compactness and synthetic accessibility.
Biological Activity
4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Common Name: this compound
- CAS Number: 1936572-43-8
- Molecular Formula: C11H15NS
- Molecular Weight: 193.31 g/mol
Structure
The structure of the compound features a thieno-pyridine framework, which is significant for its interaction with biological targets. The presence of the cyclobutyl and methyl substituents may influence its lipophilicity and bioavailability.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance:
- Mechanism of Action: The compound may inhibit key signaling pathways involved in tumor growth and metastasis. Research has shown that related thieno-pyridine derivatives can block the ERK pathway, which is crucial in various cancers .
Inhibition of Enzymatic Activity
Preliminary data suggest that this compound could act as an inhibitor for specific enzymes involved in metabolic processes:
- Squalene Synthase Inhibition: Similar compounds have demonstrated inhibition of squalene synthase, a key enzyme in cholesterol biosynthesis. This inhibition can lead to reduced cholesterol levels and may have implications for treating hyperlipidemia .
Case Studies
-
Study on Anticancer Properties:
- A study evaluated the effects of thieno-pyridine derivatives on human tumor cell lines. The results indicated significant antiproliferative activity against renal and breast cancer cells .
- The compounds were tested using cell viability assays and demonstrated IC50 values indicating effective inhibition at low concentrations.
- Combination Therapy:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution: The lipophilicity due to the cyclobutyl group may enhance absorption across biological membranes.
- Toxicity Studies: Initial toxicity assessments are necessary to evaluate safe dosage ranges and identify any potential adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
